molecular formula C6H10ClNO B2377288 3-Ethynylmorpholine hydrochloride CAS No. 1864052-23-2

3-Ethynylmorpholine hydrochloride

Cat. No.: B2377288
CAS No.: 1864052-23-2
M. Wt: 147.6
InChI Key: ZOEWWVVUAKCNGR-UHFFFAOYSA-N
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Description

3-Ethynylmorpholine hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynylmorpholine hydrochloride typically involves the reaction of morpholine with acetylene under specific conditions. The process often includes the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced purification techniques, such as crystallization and distillation, ensures that the final product meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynylmorpholine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens or alkylating agents under controlled temperatures.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-Ethynylmorpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 3-Ethynylmorpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

    Morpholine: A simple analog with a similar structure but without the ethynyl group.

    3-Methylmorpholine: A derivative with a methyl group instead of an ethynyl group.

    4-Ethynylmorpholine: A positional isomer with the ethynyl group at the 4-position instead of the 3-position.

Uniqueness: 3-Ethynylmorpholine hydrochloride is unique due to the presence of the ethynyl group at the 3-position, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-ethynylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO.ClH/c1-2-6-5-8-4-3-7-6;/h1,6-7H,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEWWVVUAKCNGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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